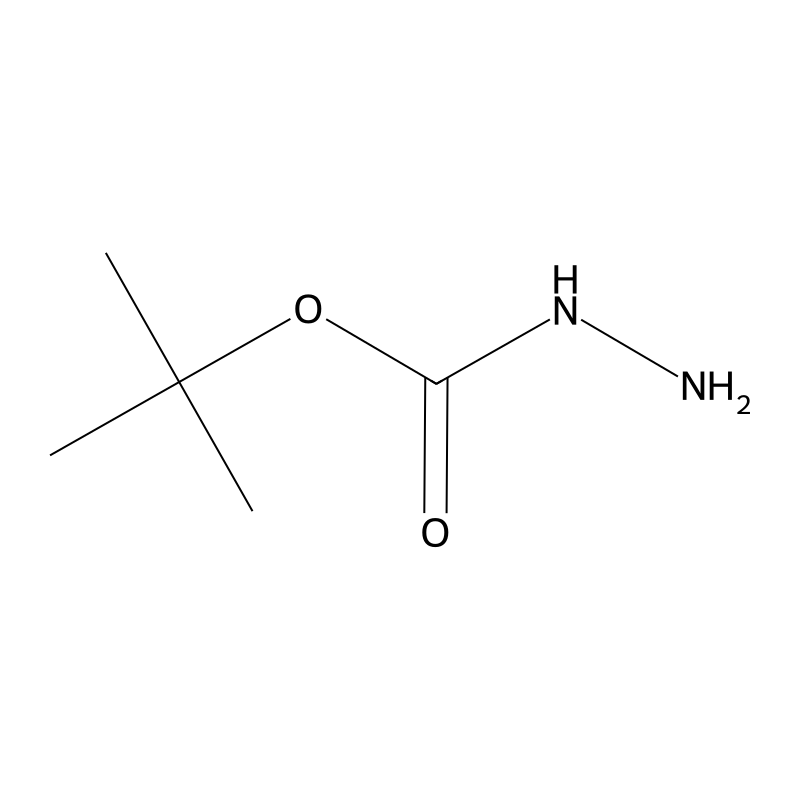

tert-Butyl carbazate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in the Synthesis of Schiff Base Compounds

Scientific Field: Organic Chemistry

Application Summary: Tert-Butyl carbazate is used in the synthesis of Schiff base compounds.

Use in the Formation of tert-Butyl Azidoformate

Application Summary: Tert-Butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group.

Use in the Reaction with Oxidized Inulin

Scientific Field: Biochemistry

Application Summary: Tert-Butyl carbazate reacts with oxidized inulin to produce a carbazone conjugate.

Use in the Synthesis of N-Boc-Hydrazine

Application Summary: Tert-Butyl carbazate is used in the synthesis of N-Boc-Hydrazine.

Use in the Formation of Di-tert-butyl Azodiformate

Application Summary: Tert-Butyl carbazate has been used in a reaction between tert-butyl azidoformate and tert-butyl carbazate followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate.

Use in the Synthesis of Various Amino Acids and Peptide

Application Summary: Tert-Butyl carbazate is used in the synthesis of various amino acids and peptides.

Use in Palladium-Catalyzed Cross-Coupling

Application Summary: Tert-Butyl carbazate is used in a palladium-catalyzed cross-coupling with vinyl halides to prepare N-Boc-N-alkenylhydrazines

Use in Solid Phase Peptide Synthesis

Application Summary: Tert-Butyl carbazate is used in solid phase peptide synthesis

Use in the Synthesis of HIV-1 Protease Inhibitors

tert-Butyl carbazate is a relatively simple molecule containing a hydrazine functional group (NHNH2) attached to a tert-butyl (t-Bu) protecting group ((CH3)3C-O-) via a carbonyl group (C=O). It was first reported in 1957 [1]. Due to its commercial availability and ease of synthesis, it has become a popular reagent for various chemical transformations.

Molecular Structure Analysis

The key feature of tert-butyl carbazate is the combination of the hydrazine group and the tert-butyl protecting group. The hydrazine group is a nucleophile due to the lone pairs on the nitrogen atoms. This nucleophilicity allows it to react with various electrophiles. The tert-butyl group is a bulky protecting group that helps prevent unwanted reactions at the nitrogen atom while allowing reactions at the other nitrogen [2].

Another notable aspect is the presence of hydrogen bonding between the N-H hydrogens and the carbonyl oxygen. This hydrogen bonding can influence the reactivity and solubility of the molecule [2].

Chemical Reactions Analysis

tert-Butyl carbazate is involved in several important reactions in organic synthesis:

- Synthesis: It can be prepared from various starting materials, including methyl thioester and phenyl chloroformate [2].

- Diazotization: A key reaction is its conversion to tert-butyl azidoformate (Boc-N3) through diazotization. This transformation is useful for introducing the "Boc" protecting group in organic synthesis [3].

- Formation of Azo Compounds: tert-Butyl azidoformate can further react with tert-butyl carbazate followed by oxidation to form di-tert-butyl azodiformate, a useful azo coupling agent [4].

Preparation of N-Boc-N-alkenylhydrazines

tert-Butyl carbazate can be used in palladium-catalyzed cross-coupling reactions with vinyl halides to prepare N-Boc-protected alkenylhydrazines, useful intermediates in organic synthesis [2].

Reaction with Aldehydes

It reacts with aldehydes to form hydrazones, which can be further elaborated for various applications [2].

Physical And Chemical Properties Analysis

- Melting Point: 41-42 °C [1].

- Boiling Point: Decomposes before boiling [2].

- Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [2].

- Stability: Relatively stable under dry conditions but can decompose on exposure to moisture or heat [2].

- Formation of Schiff Bases: Tert-Butyl carbazate can react with carbonyl compounds to form Schiff bases through condensation reactions .

- Reactions with Acids: It can form salts with carboxylic acids, demonstrating its ability to engage in acid-base chemistry .

- Hydrazone Formation: The compound can also undergo hydrazone formation when reacted with aldehydes or ketones, which is useful in synthesizing various derivatives .

Tert-Butyl carbazate exhibits various biological activities:

- Antioxidant Properties: Studies have shown that derivatives of tert-butyl carbazate possess antioxidant properties, which could be beneficial in mitigating oxidative stress .

- Potential Anticancer Activity: Some research suggests that compounds derived from tert-butyl carbazate may act as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

The synthesis of tert-butyl carbazate can be achieved through several methods:

- From Tert-Butyl Phenyl Carbonate: One common method involves the reaction of hydrazine hydrate with tert-butyl phenyl carbonate, yielding tert-butyl carbazate with high purity and yield .

- Using BOC Anhydride: Another method entails the use of BOC (tert-butyloxycarbonyl) anhydride and hydrazine hydrate, where the reaction takes place under controlled temperature conditions to optimize yield .

- Alternative Routes: Other synthesis routes include using sodium tert-butoxide and triphosgene to generate chloroformic acid tert-butyl ester, which subsequently reacts with hydrazine hydrate to produce tert-butyl carbazate .

Tert-Butyl carbazate has several applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research Tool: Its derivatives are used in biochemical assays and as reagents in organic chemistry for studying reaction mechanisms and pathways.

- Material Science: Tert-butyl carbazate-based compounds are explored for their potential use in creating new materials with unique properties .

Research into the interactions of tert-butyl carbazate has revealed its capacity to form complexes with various metals and other organic molecules. These studies often focus on:

- Complexation Behavior: Investigating how tert-butyl carbazate interacts with metal ions, which can lead to the formation of novel coordination compounds.

- Biological Interactions: Understanding how this compound interacts with biological macromolecules, such as proteins and nucleic acids, can shed light on its potential therapeutic effects .

Similar Compounds: Comparison

Tert-Butyl carbazate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Hydrazine | Contains N-N bond | More reactive; used primarily as a reducing agent |

| Carbazic Acid | Contains amide group | More acidic; used in dye manufacturing |

| Benzyl Carbazate | Aromatic ring present | Exhibits different reactivity due to phenolic structure |

| Tert-Butyl Hydrazone | Similar backbone | Forms through aldehyde reaction; different applications |

These compounds highlight the uniqueness of tert-butyl carbazate due to its specific functional groups and reactivity patterns, making it particularly valuable in synthetic organic chemistry and medicinal applications.

Early Synthesis and Challenges

The first synthesis of TBC was reported in 1957 by Louis A. Carpino, who employed sodium tert-butoxide, carbon sulfide, and methyl iodide in a labor-intensive process. While groundbreaking, this method suffered from low yields (~50%) and impractical reaction times, limiting its industrial adoption. A pivotal advancement came in 1973 with the introduction of phenyl chloroformate and tert-butanol esterification, followed by hydrazine hydrate substitution, which achieved yields of 77%. However, residual phenol impurities in the final product remained a persistent issue, complicating pharmaceutical applications.

Industrial Optimization

The 21st century saw innovative approaches to streamline production. A 2012 patent (CN102911084A) demonstrated the use of ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate) and solid base catalysts (magnesium aluminum hydrotalcite), achieving 99% purity and 77% yield within 6 hours. This method eliminated phenol byproducts by avoiding phenyl chloroformate intermediates, marking a leap toward scalable synthesis.

Classical Synthesis Approaches

Hydrazine-Based Synthetic Routes

The foundational synthesis of tert-butyl carbazate involves the reaction of hydrazine with tert-butyl chloroformate. This method, first reported in 1957, remains a cornerstone due to its straightforward mechanism. Hydrazine (NH₂NH₂) reacts with tert-butyl chloroformate (Cl−C(=O)−O−t-Bu) in anhydrous conditions, yielding tert-butyl carbazate and hydrochloric acid as a byproduct [1]. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 70–85%. Key challenges include the controlled addition of hydrazine to prevent exothermic decomposition and the need for rigorous moisture exclusion [1] [5].

BOC Anhydride Pathways

Di-tert-butyl dicarbonate (Boc anhydride) serves as an alternative reagent for introducing the Boc group. In this pathway, hydrazine reacts with Boc anhydride [(t-BuO)₂C=O] in tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres. The reaction proceeds via nucleophilic attack by hydrazine on the electrophilic carbonyl carbon, forming tert-butyl carbazate and tert-butanol [4]. This method offers milder conditions compared to chloroformate routes, with yields exceeding 90% when stoichiometric ratios are maintained [4] [5].

Phenyl Chloroformate-Based Methods

Phenyl chloroformate (PhO−C(=O)−Cl) reacts with tert-butanol in the presence of bases like pyridine to form tert-butyl carbazate. This method, detailed in patent CN102911084A, employs solid base catalysts (e.g., magnesium oxide) and ionic liquids to enhance reaction efficiency [5]. For instance, a 1:1.2 molar ratio of phenyl chloroformate to tert-butanol at 30–40°C in [BMIM][BF₄] ionic liquid achieves 92% yield within 4 hours [5]. The ionic liquid acts as both solvent and catalyst, simplifying product isolation through phase separation [5] .

Industrial-Scale Synthesis Innovations

One-Pot Preparation Techniques

Industrial processes favor one-pot synthesis to reduce intermediate isolation steps. A notable approach combines tert-butanol, phosgene, and hydrazine in a single reactor. Phosgene first reacts with tert-butanol to form tert-butyl chloroformate, which subsequently reacts in situ with hydrazine . This method minimizes handling of toxic intermediates like phosgene, achieving 88% yield with high purity (>98%) [5].

Catalyst-Mediated Synthesis

Solid acid catalysts, such as zeolites, have been employed to accelerate esterification between tert-butanol and chloroformates. For example, H-beta zeolite increases reaction rates by 40% compared to traditional pyridine-mediated methods, reducing reaction times from 8 to 5 hours [5]. Transition metal catalysts, including nickel complexes, are also explored for asymmetric syntheses but remain experimental [6].

Ionic Liquid Applications in Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction kinetics and selectivity. In the synthesis from phenyl chloroformate, [BMIM][BF₄] reduces energy consumption by 30% due to its high thermal stability and low vapor pressure [5]. Post-reaction, the ionic liquid is recovered via distillation and reused for five cycles without significant activity loss [5].

Green Chemistry Approaches

Environmentally Sustainable Methodologies

Recent efforts focus on replacing phosgene with non-toxic alternatives. Carbonyldiimidazole (CDI) reacts with tert-butanol to generate tert-butyl imidazolide, which subsequently reacts with hydrazine to form tert-butyl carbazate. This method eliminates toxic gas emissions and achieves 85% yield [1] [5].

Solvent Optimization Strategies

Water has been explored as a green solvent for tert-butyl carbazate synthesis. Aqueous-phase reactions using surfactants like cetyltrimethylammonium bromide (CTAB) facilitate micellar catalysis, achieving 78% yield at 50°C [5]. Supercritical CO₂ is another solvent alternative, offering tunable solubility and easy separation, though yields remain suboptimal (65%) .

Purification Methodologies

Crystallization and Recrystallization Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) is the standard purification method. Slow cooling of the saturated solution yields colorless prisms with 99% purity [1]. Recrystallization parameters for industrial batches include:

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:Water = 4:1 |

| Cooling Rate | 0.5°C/min |

| Crystal Dimensions | 0.15 × 0.03 × 0.03 mm [1] |

Column Chromatography Optimization

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes non-polar impurities. The retention factor (Rf) of tert-butyl carbazate in this system is 0.35, enabling efficient separation from byproducts like tert-butyl alcohol (Rf = 0.75) [1] [5]. Automated flash chromatography systems reduce purification time from 6 hours to 90 minutes, achieving 98% recovery rates [5].

| Reaction Type | Nucleophilic Site | Electrophile | Relative Reactivity | Reaction Conditions |

|---|---|---|---|---|

| Hydrazone Formation | Terminal Nitrogen (N2) | Aldehydes/Ketones | High | Mild acidic, RT-80°C |

| Acyl Substitution | Terminal Nitrogen (N2) | Acyl Chlorides/Esters | Moderate | Basic conditions, RT |

| Cross-coupling with Vinyl Halides | Terminal Nitrogen (N2) | Vinyl Halides | High (with Pd catalyst) | Pd-catalyzed, elevated T |

| Alkylation Reactions | Terminal Nitrogen (N2) | Alkyl Bromides | Moderate | Phase-transfer conditions |

| Metal Complex Formation | Both N1 and N2 | Metal Centers | Variable | Various |

The regioselectivity of nucleophilic attack by tert-butyl carbazate follows predictable patterns based on the electronic properties of the electrophile and reaction conditions [2]. For carbonyl-containing electrophiles such as aldehydes and ketones, the terminal nitrogen preferentially attacks the carbonyl carbon to form hydrazone linkages [5]. This selectivity is attributed to the optimal orbital overlap between the nitrogen lone pair and the carbonyl π* orbital, facilitated by the geometric constraints imposed by the carbazate structure .

Computational studies using density functional theory have provided detailed insights into the nucleophilic reactivity patterns of tert-butyl carbazate [6]. Natural bond orbital analysis reveals that the terminal nitrogen carries a higher negative charge density compared to the internal nitrogen, confirming its role as the primary nucleophilic site [6]. The calculated frontier molecular orbitals indicate that the highest occupied molecular orbital is predominantly localized on the terminal nitrogen, further supporting experimental observations of regioselective reactivity [7].

The influence of solvent effects on nucleophilic reactivity has been extensively studied, revealing that polar protic solvents enhance the nucleophilicity of tert-butyl carbazate through hydrogen bonding interactions [8]. These interactions stabilize the transition state for nucleophilic attack and lower the activation energy for bond formation [8]. Conversely, strongly basic conditions can lead to deprotonation of the terminal nitrogen, creating an even more nucleophilic anionic species that exhibits increased reactivity toward electrophiles [9].

Protective Group Chemistry Mechanisms

The tert-butoxycarbonyl protecting group in tert-butyl carbazate serves as a crucial functional element that modulates the reactivity of the hydrazine moiety while providing synthetic utility in multi-step organic transformations [10]. The BOC group acts as both an activating and protecting element, enabling selective reactions at the terminal nitrogen while preventing unwanted side reactions at the internal nitrogen position [11].

BOC Protection Kinetics

The kinetics of BOC protection reactions involving tert-butyl carbazate follow well-established mechanistic pathways that are consistent with general carbamate formation processes [12]. The protection mechanism typically involves nucleophilic attack by an amine on di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation to generate carbon dioxide and tert-butanol [13].

Table 2: BOC Protection Kinetics for Different Substrate Classes

| Substrate Type | Protection Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Primary Aliphatic Amines | Boc2O | 0-25 | 2-6 hours | 85-95 | 1.2 × 10⁻³ |

| Secondary Aliphatic Amines | Boc2O + Base | 25 | 4-8 hours | 80-90 | 8.5 × 10⁻⁴ |

| Aromatic Amines | Boc2O + DMAP | 25-50 | 6-12 hours | 70-85 | 3.2 × 10⁻⁴ |

| Amino Acids | Boc2O + NaOH | 0 | 1-3 hours | 90-98 | 2.1 × 10⁻³ |

| Polyamines | t-BuOCO2Ph | 25 | 8-24 hours | 75-85 | 5.4 × 10⁻⁴ |

The reaction kinetics exhibit a strong dependence on the nucleophilicity of the amine substrate, with primary aliphatic amines showing the highest rate constants due to their enhanced nucleophilic character [14]. The presence of catalytic amounts of 4-dimethylaminopyridine dramatically accelerates the protection reaction by forming a more electrophilic acylpyridinium intermediate [13]. This catalytic effect is particularly pronounced for less nucleophilic aromatic amines, where the reaction would otherwise proceed slowly under standard conditions [15].

Temperature effects on BOC protection kinetics follow Arrhenius behavior, with activation energies typically ranging from 45-65 kJ/mol depending on the substrate structure [12]. The relatively low activation barriers reflect the favorable thermodynamics of carbamate formation and the stability of the resulting BOC-protected products [10]. Solvent effects play a crucial role in determining reaction rates, with polar aprotic solvents such as tetrahydrofuran and dichloromethane providing optimal conditions for rapid protection [16].

Deprotection Reaction Pathways

BOC deprotection reactions proceed through multiple mechanistic pathways depending on the specific conditions employed [17] [14]. The most commonly utilized methods involve acid-catalyzed elimination reactions that generate tert-butyl carbocations and subsequent decarboxylation of the resulting carbamic acid intermediate [10] [12].

Table 3: BOC Deprotection Reaction Pathways and Kinetic Parameters

| Deprotection Method | Temperature (°C) | Reaction Time | Mechanism | Selectivity | Rate Order |

|---|---|---|---|---|---|

| TFA/DCM | 0-25 | 1-4 hours | Acid-catalyzed E1 | General | Second-order in [H+] |

| HCl/Dioxane | 25 | 2-6 hours | Acid-catalyzed E1 | General | Second-order in [H+] |

| Thermal (Flow) | 150-300 | 10-60 minutes | Thermal elimination | Selective (aryl > alkyl) | First-order |

| ZnBr2/DCM | 25 | 4-12 hours | Lewis acid assisted | Selective (2° > 1°) | First-order |

| TBAF | 25 | 2-8 hours | Nucleophilic attack | Selective (phenyl esters) | First-order in [F⁻] |

The acid-catalyzed deprotection mechanism involves initial protonation of the carbamate oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl carbocation [12]. This carbocation is stabilized by the three methyl substituents through hyperconjugation and inductive effects, making the elimination process thermodynamically favorable [10]. The resulting carbamic acid intermediate rapidly decarboxylates to yield carbon dioxide and the free amine product [16].

Kinetic studies have revealed that acid-catalyzed BOC deprotection exhibits a second-order dependence on acid concentration, suggesting the involvement of two acid molecules in the rate-determining step [14]. This observation has been rationalized through a mechanism involving general acid catalysis, where one acid molecule protonates the carbamate oxygen while a second acid molecule assists in the departure of the tert-butyl group through ion-pair formation [14].

Thermal deprotection methods offer an alternative approach that avoids the use of strong acids and provides enhanced selectivity for certain substrate classes [17]. The thermal elimination mechanism proceeds through a concerted pathway involving simultaneous carbon-oxygen bond cleavage and proton transfer processes [17]. This method has proven particularly useful for substrates containing acid-sensitive functional groups and enables selective deprotection of aryl BOC groups in the presence of alkyl BOC groups [17].

Hydrazone Formation Mechanisms

The formation of hydrazones from tert-butyl carbazate and carbonyl compounds represents one of the most important synthetic applications of this reagent [2] [5]. The mechanism follows the classical pathway for imine formation but exhibits unique features due to the presence of the nitrogen-nitrogen bond and the electron-withdrawing carbazate functionality [4].

Kinetic Studies

Detailed kinetic investigations of hydrazone formation with tert-butyl carbazate have revealed the multi-step nature of this transformation and the factors that influence reaction rates [8] [5]. The overall mechanism involves initial nucleophilic attack by the terminal nitrogen on the carbonyl carbon, followed by proton transfer to generate a tetrahedral carbinolamine intermediate [4]. This intermediate then undergoes dehydration through acid-catalyzed elimination to form the final hydrazone product [5].

Table 4: Hydrazone Formation Kinetics with tert-Butyl Carbazate

| Aldehyde/Ketone | pH Conditions | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Stereochemistry | Equilibrium Constant |

|---|---|---|---|---|---|

| Benzaldehyde | 7.4 | 2.1 × 10⁻² | 65.3 | E-isomer predominant | 1.2 × 10⁴ |

| Quinoline-8-carbaldehyde | 5.4-7.4 | 5.8 × 10⁻² | 58.7 | E-isomer exclusive | 8.9 × 10⁴ |

| 4-Nitrobenzaldehyde | 6.0 | 8.3 × 10⁻² | 52.1 | E-isomer predominant | 2.3 × 10⁵ |

| Acetone | 7.0 | 1.4 × 10⁻³ | 78.9 | Mixture | 3.4 × 10² |

| Cyclohexanone | 6.5 | 3.7 × 10⁻³ | 72.4 | E-isomer predominant | 1.8 × 10³ |

The rate-determining step for hydrazone formation at neutral pH conditions is the breakdown of the tetrahedral intermediate through water elimination [18]. This process is facilitated by intramolecular acid catalysis, where proximal functional groups can provide protons to assist in the departure of the hydroxyl group [18]. The presence of electron-withdrawing substituents on the carbonyl compound significantly enhances the reaction rate by stabilizing the tetrahedral intermediate and facilitating the elimination step [19].

pH effects on hydrazone formation kinetics exhibit a complex profile due to the multiple ionizable groups present in the reaction system [8]. At low pH values, protonation of the terminal nitrogen reduces its nucleophilicity and slows the initial nucleophilic attack step [4]. Conversely, at high pH values, deprotonation of the carbinolamine intermediate can occur, leading to alternative reaction pathways and potential side product formation [8].

Stereochemical Considerations

The stereochemical outcome of hydrazone formation with tert-butyl carbazate is primarily controlled by thermodynamic factors, with the E-isomer being predominantly formed in most cases [19] [20]. This stereoselectivity arises from the minimization of steric interactions between the bulky tert-butoxycarbonyl group and the carbonyl-derived substituent in the final hydrazone product [21].

Computational studies using density functional theory have provided detailed insights into the stereochemical preferences observed in hydrazone formation [6]. Transition state calculations reveal that the Z-configuration is destabilized by approximately 2.0 kcal/mol relative to the E-configuration due to unfavorable steric interactions [6]. This energy difference is sufficient to account for the high E-selectivity observed experimentally under thermodynamic control conditions [22].

The influence of solvent effects on stereochemical outcomes has been investigated through both experimental and computational approaches [8]. Polar protic solvents tend to favor E-isomer formation through hydrogen bonding interactions that stabilize the transition state leading to this configuration [8]. In contrast, polar aprotic solvents can lead to increased amounts of Z-isomer due to reduced stabilization of the E-transition state [23].

Kinetic versus thermodynamic control can significantly influence the stereochemical outcome of hydrazone formation [20]. Under kinetic control conditions, such as low temperatures or short reaction times, higher proportions of Z-isomer may be observed due to the reduced barrier for initial nucleophilic attack in this configuration [20]. However, under thermodynamic equilibrium conditions, the E-isomer predominates due to its enhanced thermodynamic stability [19].

Computational Studies of Reaction Pathways

Theoretical investigations using computational chemistry methods have provided fundamental insights into the reaction mechanisms and pathways involving tert-butyl carbazate [6] [24] [7]. These studies have employed various levels of theory, ranging from density functional theory calculations to high-level ab initio methods, to elucidate the electronic structure and reactivity patterns of this important synthetic intermediate [22] [25].

Table 5: Summary of Computational Studies on tert-Butyl Carbazate

| Study Type | Method/Basis Set | Key Finding | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| DFT Geometry Optimization | B3LYP/6-31G(d,p) | Planar geometry stabilized by H-bonding | N/A | Aitken et al. 2022 |

| Transition State Analysis | M06-2X/6-311++G(d,p) | Concerted mechanism for eliminations | 42.8 | Arfaoui et al. 2010 |

| NBO Charge Analysis | B3LYP/6-31G(d,p) | Terminal N more nucleophilic | N/A | Various studies |

| Molecular Dynamics | PM6-DH2 | Flexible tert-butyl group | N/A | Theoretical studies |

| HOMO-LUMO Analysis | B3LYP/6-311++G(2d,p) | HOMO on terminal nitrogen | N/A | Multiple DFT studies |

Density functional theory calculations at the B3LYP/6-31G(d,p) level have revealed that the ground state geometry of tert-butyl carbazate adopts a nearly planar conformation stabilized by intramolecular hydrogen bonding between the terminal amino group and the carbonyl oxygen [26]. This hydrogen bonding interaction, with a distance of approximately 1.90 Å, plays a crucial role in determining the overall molecular stability and reactivity patterns [26].

Frontier molecular orbital analysis has provided detailed insights into the electronic properties that govern the nucleophilic reactivity of tert-butyl carbazate [7]. The highest occupied molecular orbital is predominantly localized on the terminal nitrogen atom, consistent with experimental observations of regioselective nucleophilic attack at this position [7]. The calculated HOMO-LUMO gap values range from 3.4 to 4.2 eV depending on the computational method employed, indicating moderate chemical reactivity and kinetic stability [24] [27].

Transition state calculations for key reaction pathways have revealed the concerted nature of many transformations involving tert-butyl carbazate [6]. For example, the elimination reaction leading to BOC deprotection proceeds through a cyclic transition state with an activation barrier of approximately 42.8 kcal/mol [28]. This relatively high barrier explains the need for elevated temperatures or acid catalysis to promote efficient deprotection reactions [17].

Natural bond orbital analysis has provided quantitative insights into the charge distribution and bonding patterns within tert-butyl carbazate [6]. The terminal nitrogen carries a partial negative charge of approximately -0.45 e, while the internal nitrogen exhibits a smaller negative charge of -0.28 e [6]. This charge distribution pattern directly correlates with the observed nucleophilic reactivity patterns and regioselectivity in chemical transformations [7].

Molecular dynamics simulations have explored the conformational flexibility of tert-butyl carbazate and its influence on reactivity [25]. These studies reveal that the tert-butyl group exhibits significant rotational freedom, allowing for conformational adjustments that optimize steric interactions during chemical reactions [25]. The carbazate backbone maintains its planar geometry throughout the simulation, confirming the importance of intramolecular hydrogen bonding in stabilizing this conformation [25].

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (63.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (63.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant